molecular formula C10H21ClN2O3 B1438045 (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride CAS No. 1070295-74-7

(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride

Cat. No.: B1438045
CAS No.: 1070295-74-7
M. Wt: 252.74 g/mol
InChI Key: YNASECDCFXDYHN-KZYPOYLOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a BOC (tert-butoxycarbonyl) protecting group attached to the amino group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection of the Amino Group: The amino group is protected using BOC anhydride in the presence of a base such as triethylamine.

    Hydroxymethylation: The protected pyrrolidine undergoes hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactions using industrial reactors.

    Purification: Techniques such as crystallization, filtration, and drying to obtain the pure compound.

    Quality Control: Ensuring the product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the BOC protecting group using acids like trifluoroacetic acid.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Trifluoroacetic acid in dichloromethane.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Deprotected amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Employed in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients. The BOC group protects the amino functionality during synthetic transformations, which can later be removed to reveal the free amine. The hydroxymethyl group can participate in various biochemical pathways, depending on the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-4-hydroxy-2-pyrrolidinecarboxylate hydrochloride: Similar structure but lacks the BOC protecting group.

    (2R,4S)-N-aryl-4-hydroxy-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide: Contains different functional groups but shares the pyrrolidine core.

Uniqueness

(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride is unique due to the presence of both the BOC protecting group and the hydroxymethyl group, which provide versatility in synthetic applications. The chiral nature of the compound also makes it valuable in the synthesis of enantiomerically pure pharmaceuticals.

Properties

IUPAC Name

tert-butyl N-[(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNASECDCFXDYHN-KZYPOYLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](NC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride
Reactant of Route 3
(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride
Reactant of Route 5
(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride
Reactant of Route 6
(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.